molecular formula C18H16N2O B11844034 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea CAS No. 53693-73-5

1-Methyl-3-(naphthalen-1-yl)-1-phenylurea

Cat. No.: B11844034
CAS No.: 53693-73-5
M. Wt: 276.3 g/mol
InChI Key: XYXNGOJZDLEWLR-UHFFFAOYSA-N
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Description

1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is an organic compound with the molecular formula C18H16N2O This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(naphthalen-1-yl)-1-phenylurea can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylisocyanate with N-methyl-N-phenylamine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(naphthalen-1-yl)-1-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3-(naphthalen-1-yl)-1-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(naphthalen-1-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(naphthalen-1-yl)-1-phenylurea is unique due to its specific combination of a naphthalene ring, a phenyl ring, and a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

53693-73-5

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-methyl-3-naphthalen-1-yl-1-phenylurea

InChI

InChI=1S/C18H16N2O/c1-20(15-10-3-2-4-11-15)18(21)19-17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3,(H,19,21)

InChI Key

XYXNGOJZDLEWLR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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